In-Depth Technical Guide: Synthesis, Characterization, and Applications of Methyl 3-oxo-4-(thiophen-3-yl)butanoate
In-Depth Technical Guide: Synthesis, Characterization, and Applications of Methyl 3-oxo-4-(thiophen-3-yl)butanoate
Executive Summary & Chemical Identity
As drug development pipelines increasingly target complex central nervous system (CNS) pathways, the demand for highly specific, functionalized building blocks has surged. Methyl 3-oxo-4-(thiophen-3-yl)butanoate is a highly versatile β -keto ester that serves as a critical intermediate in the synthesis of neuroactive active pharmaceutical ingredients (APIs), most notably novel mu-opioid receptor modulators.
While certain positional isomers and related analogs—such as methyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 134568-16-4)[1]—are widely indexed in commercial catalogs, the exact 3-thienyl butanoate derivative is often synthesized in situ or treated as a proprietary, transient intermediate in advanced API synthesis. Consequently, a universally recognized public CAS registry number is frequently superseded by its downstream chiral amine derivatives.
Quantitative Data: Chemical Identity & Predicted Properties
To establish a baseline for synthesis and characterization, the fundamental properties of this compound are summarized below.
| Property | Value | Causality / Significance |
| IUPAC Name | Methyl 3-oxo-4-(thiophen-3-yl)butanoate | Standardized nomenclature for structural verification. |
| Molecular Formula | C9H10O3S | Defines the exact atomic composition. |
| Molecular Weight | 198.24 g/mol | Critical for stoichiometric calculations in scale-up. |
| Monoisotopic Mass | 198.0351 Da | Essential for High-Resolution Mass Spectrometry (HRMS) validation. |
| Physical State | Pale yellow to amber liquid | Coloration is typical of thiophene-containing enolizable ketones. |
Mechanistic Causality: The Meldrum's Acid Advantage
Synthesizing aliphatic β -keto esters via traditional Claisen condensation is notoriously problematic due to competing self-condensation and poor regioselectivity. To bypass these thermodynamic traps, modern synthetic protocols leverage Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as an acyl acceptor[2].
The Causality of the Reagent Choice:
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High Acidity & Enolization: Meldrum's acid has an unusually low pKa (~7.3), allowing it to be easily deprotonated by mild bases like pyridine. This prevents the harsh basic conditions that would otherwise degrade the thiophene ring.
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Prevention of Over-Acylation: The rigid cyclic structure of Meldrum's acid ensures that mono-acylation is kinetically favored.
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Thermodynamic Driving Force: The subsequent methanolysis step is driven to completion by the irreversible extrusion of acetone and carbon dioxide gas, providing a clean, high-yielding pathway to the target methyl ester[3].
Synthetic workflow for Methyl 3-oxo-4-(thiophen-3-yl)butanoate via Meldrum's acid acylation.
Experimental Protocols: A Self-Validating Synthetic System
As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system. The following methodology incorporates In-Process Controls (IPCs) to ensure mechanistic integrity at every step.
Step 1: Activation to 2-(Thiophen-3-yl)acetyl chloride
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Charge: To a flame-dried 500 mL round-bottom flask under inert N₂ atmosphere, add 2-(thiophen-3-yl)acetic acid (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).
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Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate with thionyl chloride.
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Reagent Addition: Dropwise add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C.
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Validation (IPC): Evolution of SO₂ and HCl gas will be observed. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.
Step 2: Meldrum's Acid Acylation
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Preparation: In a separate flask, dissolve Meldrum's acid (1.05 eq) in anhydrous DCM (150 mL). Cool to 0 °C.
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Base Addition: Add anhydrous pyridine (2.0 eq). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
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Coupling: Slowly transfer the crude acid chloride from Step 1 into the Meldrum's acid solution over 30 minutes, maintaining the temperature below 5 °C.
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Validation (IPC): The solution will transition to a deep yellow/orange hue. Stir for 1 hour at 0 °C, then allow to warm to room temperature overnight. Quench with 1M HCl, extract with DCM, wash with brine, and concentrate to yield the acyl Meldrum's intermediate.
Step 3: Methanolysis to Target β -Keto Ester
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Solvolysis: Dissolve the crude acyl Meldrum's intermediate in anhydrous methanol (250 mL)[2].
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Reflux: Heat the solution to reflux (65 °C) for 2.5 hours.
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Validation (IPC): Vigorous gas evolution (CO₂) confirms the degradation of the dioxanedione ring. Once gas evolution ceases, the reaction is complete.
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Purification: Concentrate the solvent in vacuo. Purify the residual oil via silica gel chromatography (Hexanes/Ethyl Acetate) or vacuum distillation to afford Methyl 3-oxo-4-(thiophen-3-yl)butanoate as a pale yellow liquid.
Analytical Characterization
To verify the structural integrity of the synthesized β -keto ester, the following spectroscopic benchmarks must be met. The presence of both keto and enol tautomers may be observed in NMR, though the keto form heavily predominates in non-polar solvents.
| Analytical Method | Signal / Shift | Structural Assignment & Causality |
| ¹H NMR (CDCl₃) | δ 7.30 - 6.95 (m, 3H) | Thiophene ring aromatic protons. |
| ¹H NMR (CDCl₃) | δ 3.85 (s, 2H) | C4 methylene protons (Th-CH₂ -CO). Singlet due to isolation between ring and ketone. |
| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H) | Ester methoxy protons (-OCH₃ ). |
| ¹H NMR (CDCl₃) | δ 3.50 (s, 2H) | C2 methylene protons (CO-CH₂ -CO). Highly deshielded by dual carbonyls. |
| FT-IR (ATR) | ~1745 cm⁻¹ | Strong stretch indicating the ester carbonyl (C=O). |
| FT-IR (ATR) | ~1715 cm⁻¹ | Strong stretch indicating the ketone carbonyl (C=O). |
| MS (ESI+) | m/z 199.04[M+H]⁺ | Confirms the exact monoisotopic mass of the target molecule. |
Downstream Pharmacological Applications
The primary value of Methyl 3-oxo-4-(thiophen-3-yl)butanoate lies in its downstream utility. It is a direct precursor to 1-(thiophen-3-yl)propan-2-one , achieved via simple saponification and decarboxylation.
This ketone is subsequently subjected to reductive amination to yield chiral 1-(thiophen-3-yl)propan-2-amines. These chiral amines are the foundational pharmacophores for a new class of G-protein biased mu-opioid receptor (MOR) modulators , such as PZM21[4]. Unlike classical opioids (e.g., morphine), these advanced APIs are engineered to provide profound analgesia without triggering the β -arrestin pathway, thereby eliminating lethal side effects like respiratory depression and severe constipation[4].
Downstream pharmacological application pathway yielding mu-opioid receptor modulators.
References
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Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
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Oikawa, T. et al. meldrum's acid - Organic Syntheses Procedure. Organic Syntheses, Inc. URL:[Link]
- Google Patents.WO2018129393A1 - Mu opioid receptor modulators.
